Siremadlin

Descripción

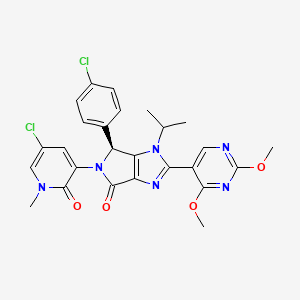

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBSXNCBIWWLHD-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448867-41-1 | |

| Record name | Siremadlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siremadlin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Siremadlin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Siremadlin's High-Affinity Binding to MDM2: A Technical Overview

For Immediate Release

Introduction

Siremadlin (NVP-HDM201) is a potent and highly selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical node in cancer signaling pathways. By binding to the p53-binding pocket of MDM2, Siremadlin effectively blocks the negative regulation of the p53 tumor suppressor.[1] This restores p53 function, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[2] This technical guide provides an in-depth analysis of the binding affinity of Siremadlin to MDM2, details the experimental protocols used for its characterization, and illustrates the underlying signaling pathway and experimental workflows.

Binding Affinity of Siremadlin to MDM2

Siremadlin exhibits a picomolar binding affinity for human MDM2, demonstrating its high potency. Its selectivity for MDM2 over other proteins, particularly MDM4 (also known as MDMX), is a key characteristic that contributes to its therapeutic potential. The quantitative binding parameters are summarized in the table below.

| Target Protein | Binding Parameter | Value (nM) | Fold Selectivity (MDM4/MDM2) |

| Human MDM2 | Ki | 0.21 | >10,000 |

| Human MDM4 | Ki | 3300 |

Table 1: Binding Affinity of Siremadlin for MDM2 and MDM4. The inhibition constant (Ki) values indicate a significantly stronger binding of Siremadlin to MDM2 compared to MDM4.

The MDM2-p53 Signaling Pathway and Siremadlin's Mechanism of Action

The tumor suppressor protein p53 plays a crucial role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[1] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[3] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[2]

Siremadlin acts by competitively binding to the hydrophobic pocket on MDM2 that p53 normally occupies.[2] This disruption of the MDM2-p53 interaction prevents the ubiquitination and subsequent degradation of p53.[1] The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to activate downstream target genes, ultimately leading to cell cycle arrest and apoptosis.[1][4]

MDM2-p53 signaling pathway and Siremadlin's intervention.

Experimental Protocols for Determining Binding Affinity

The high-affinity interaction between Siremadlin and MDM2 can be characterized using several biophysical techniques. The following are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of protein-protein interaction inhibitors.[5]

Objective: To quantify the inhibitory effect of Siremadlin on the MDM2-p53 interaction.

Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., a modified allophycocyanin) conjugated to the other. Inhibition of the interaction by a compound like Siremadlin leads to a decrease in the FRET signal.

Methodology:

-

Reagents and Buffers:

-

Recombinant human MDM2 protein, typically with an affinity tag (e.g., His-tag or GST-tag).

-

A peptide derived from the p53 transactivation domain, labeled with an acceptor fluorophore.

-

A lanthanide-labeled antibody or streptavidin (donor) that specifically binds to the tagged MDM2.

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

-

Siremadlin serially diluted in DMSO.

-

-

Procedure:

-

Add the tagged MDM2 protein and the lanthanide-labeled binding partner to the wells of a microplate and incubate to allow for complex formation.

-

Add serial dilutions of Siremadlin or DMSO (vehicle control) to the wells.

-

Add the acceptor-labeled p53 peptide to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to reach equilibrium.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

Plot the signal ratio against the logarithm of the Siremadlin concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Siremadlin required to inhibit 50% of the MDM2-p53 interaction.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]

Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the Siremadlin-MDM2 interaction.

Principle: A solution of the ligand (Siremadlin) is titrated into a solution of the macromolecule (MDM2) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants.

Methodology:

-

Sample Preparation:

-

Purified recombinant human MDM2 protein and Siremadlin are extensively dialyzed or dissolved in the same buffer to minimize heats of dilution.[7]

-

The concentrations of both components are precisely determined.

-

-

Procedure:

-

The MDM2 solution is loaded into the sample cell of the ITC instrument, and the Siremadlin solution is loaded into the injection syringe.[8]

-

A series of small injections of Siremadlin into the MDM2 solution are performed at a constant temperature.

-

The heat change after each injection is measured by the instrument.[9]

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

These values are plotted against the molar ratio of Siremadlin to MDM2.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the KD, n, and ΔH.[7]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10]

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the Siremadlin-MDM2 interaction.

Principle: One of the binding partners (ligand, e.g., MDM2) is immobilized on a sensor chip. The other binding partner (analyte, e.g., Siremadlin) is flowed over the surface. The binding and dissociation are monitored in real-time as changes in the SPR signal.[11]

Methodology:

-

Immobilization:

-

The MDM2 protein is immobilized onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[12]

-

-

Binding Analysis:

-

A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

-

Serial dilutions of Siremadlin in the running buffer are injected over the surface for a defined period (association phase).

-

The running buffer is then flowed over the surface again to monitor the dissociation of the complex (dissociation phase).[12]

-

The sensor surface is regenerated between cycles with a suitable regeneration solution to remove any bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation curves are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.

-

The KD is calculated as the ratio of koff/kon.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a small molecule inhibitor of a protein-protein interaction.

References

- 1. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. biorxiv.org [biorxiv.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]

- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. mdpi.com [mdpi.com]

The p53-MDM2 Interaction: A Core Target for Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1][2] It responds to a variety of cellular stresses, including DNA damage and oncogenic signaling, by inducing responses such as cell cycle arrest, apoptosis, and DNA repair.[2][3] The function of p53 is lost in over half of all human cancers, either through direct mutation of the TP53 gene or through functional inactivation of the wild-type p53 protein.[1][4][5] A primary mechanism for this inactivation is the overexpression of its principal cellular antagonist, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[5][6] This makes the disruption of the p53-MDM2 interaction a highly attractive strategy for cancer therapy, particularly in tumors that retain wild-type p53.[4][7]

The p53-MDM2 Signaling Pathway: An Autoregulatory Feedback Loop

Under normal, unstressed conditions, p53 and MDM2 form an autoregulatory feedback loop that maintains low intracellular levels of p53.[6][8] Activated p53 functions as a transcription factor, binding to the promoter of the MDM2 gene and inducing its expression.[8][9] The resulting MDM2 protein, in turn, binds directly to the N-terminal transactivation domain of p53.[7][8] This interaction inhibits p53's transcriptional activity and, crucially, the E3 ligase function of MDM2 targets p53 for ubiquitination and subsequent degradation by the proteasome.[6][9][10] This constant cycle ensures p53 levels are kept in check. In many cancers, the MDM2 gene is amplified, leading to an overabundance of MDM2 protein, excessive p53 degradation, and a crippling of this critical tumor suppression pathway.[5][11][12]

Caption: The p53-MDM2 autoregulatory feedback loop.

Mechanism of Action of MDM2 Inhibitors

The therapeutic strategy of MDM2 inhibition focuses on disrupting the direct protein-protein interaction between MDM2 and p53.[11] Small-molecule inhibitors are designed to bind with high affinity to the p53-binding pocket on the MDM2 protein.[11] This pocket is a deep hydrophobic cleft that accommodates three key hydrophobic residues from p53: Phe19, Trp23, and Leu26.[4][7] By occupying this pocket, the inhibitors competitively block MDM2 from binding to p53.[11]

This action liberates p53 from MDM2's negative control, leading to several key downstream events:

-

p53 Stabilization : p53 is no longer targeted for ubiquitination and proteasomal degradation, leading to its rapid accumulation within the cell.[11][13]

-

p53 Activation : The stabilized p53 is free to act as a transcription factor, activating a cascade of target genes.[1][14]

-

Tumor Suppressive Outcomes : The transcription of p53 target genes, such as p21 (CDKN1A), PUMA, and BAX, results in cell cycle arrest (primarily at the G1/S checkpoint), apoptosis (programmed cell death), or senescence, effectively halting the proliferation of cancer cells.[8][11][14][15]

Caption: Mechanism of action for p53-MDM2 inhibitors.

Quantitative Data Summary

The development of potent and selective MDM2 inhibitors has been a significant focus of medicinal chemistry. The following tables summarize key quantitative data for several compounds that have advanced to clinical trials.

Table 1: Preclinical Data for Key MDM2 Inhibitors (Binding Affinity & Cellular Potency)

| Compound | MDM2 Binding Affinity | Cellular Potency (IC50) | Cell Line(s) | Reference(s) |

| Nutlin-3a | IC50: 90 nM | - | - | [16] |

| RG7112 | IC50: 18 nM | 0.18–2.2 μM (p53-WT) | Various | [7] |

| Idasanutlin (RG7388) | IC50: 6 nM | Average: 30 nM (p53-WT) | Various | [7] |

| AMG-232 | Ki: 0.44 nM | 60-80 nM | RS4;11, SJSA-1 | [7] |

| Milademetan (DS-3032b) | - | Induces apoptosis | p53-WT lines | [17] |

| CGM097 | - | - | - | [7] |

| ALRN-6924 | Dual MDM2/MDMX inhibitor | Antitumor efficacy noted | p53-WT tumors | [18] |

Table 2: Preclinical Pharmacokinetic Data for Selected MDM2 Inhibitors

| Compound (Analog) | Dose & Route | Cmax | AUC | t1/2 | Species | Reference(s) |

| RG7112 (Analog 3) | 50 mg/kg, oral | 15.5 µg/mL | 251.2 µg·h/mL | 8.8 h | Mouse | [7] |

| AMG-232 (Compound 9) | 100 mg/kg, oral | High systemic exposure | - | - | Mouse | [7] |

| Navitoclax Analog (12) | 150-200 mg/kg, oral | - | - | - | Mouse | [7] |

Table 3: Clinical Trial Data for Selected MDM2 Inhibitors

| Compound | Phase | Indication(s) | Key Finding(s) | Reference(s) |

| Milademetan | Phase I | Advanced Solid Tumors/Lymphomas | Disease Control Rate: 45.8%; Median PFS: 4.0 months | [17] |

| RG7112 | Clinical Trials | Chronic Myelogenous Leukemia | Activated p53 pathway, reduced cell proliferation | [19] |

| Idasanutlin (RG7388) | Phase III | - | - | [20] |

| ALRN-6924 | Phase I | Solid Tumors/Lymphomas (p53-WT) | Good tolerability and preliminary antitumor efficacy | [18] |

| CGM097 | Clinical Trials | Advanced solid tumors (p53-WT) | Upregulation of p53 target genes | [7][21] |

Experimental Protocols

Validating the efficacy of p53-MDM2 inhibitors requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Experimental Workflow for Inhibitor Screening

Caption: General experimental workflow for MDM2 inhibitor screening.

Protocol 1: AlphaLISA for p53-MDM2 Interaction Screening

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash immunoassay ideal for high-throughput screening of protein-protein interaction inhibitors.[22][23]

Principle: Donor and Acceptor beads are brought into proximity when tagged p53 and MDM2 proteins interact.[10] Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at ~615 nm.[24] An inhibitor disrupts the protein interaction, separating the beads and reducing the signal.[22]

Materials:

-

Recombinant GST-tagged MDM2 and His-tagged p53.[22]

-

AlphaLISA GSH Acceptor beads and Ni-Chelate Donor beads.[22]

-

AlphaLISA PPI Buffer (1X).[22]

-

Test compounds (e.g., Nutlin-3a as a positive control) serially diluted in DMSO.

-

384-well microplates.

-

EnVision or equivalent plate reader with Alpha settings.[22]

Methodology:

-

Reagent Preparation: Prepare all reagents in 1X AlphaLISA PPI Buffer. Final concentrations for proteins are typically in the low nanomolar range (e.g., 1 nM GST-MDM2, 1 nM His-p53).[22] Bead concentrations are typically 20 µg/mL.[22]

-

Compound Plating: Dispense 10 µL of various concentrations of the test compound (e.g., Nutlin-3a) into the wells of a 384-well plate.

-

Protein Incubation: Add 5 µL of GST-MDM2 (to a final concentration of 1 nM) and 5 µL of His-p53 (to a final concentration of 1 nM) to the wells containing the compound.[22]

-

Incubate: Incubate the plate for 60 minutes at room temperature to allow protein interaction and inhibition to occur.[22]

-

Acceptor Bead Addition: Add 10 µL of GSH AlphaLISA Acceptor beads (final concentration 20 µg/mL). Incubate for 60 minutes at room temperature, protected from light.[22]

-

Donor Bead Addition: Add 10 µL of Ni-Chelate Donor beads (final concentration 20 µg/mL). Incubate for 60 minutes at room temperature, protected from light.[22]

-

Signal Reading: Read the plate on an EnVision multimode plate reader using standard AlphaLISA settings.[22]

-

Data Analysis: Plot the AlphaLISA signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).[25][26]

Principle: One protein (the ligand, e.g., p53 peptide) is immobilized on a sensor chip.[16] The other protein (the analyte, e.g., MDM2), alone or pre-incubated with an inhibitor, is flowed over the surface.[16][27] Binding changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[27]

Materials:

-

Biacore T100 or similar SPR instrument.

-

CM5 sensor chip.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Recombinant p53 peptide (e.g., residues 15-29) as the ligand.[16][26]

-

Recombinant MDM2 protein as the analyte.

-

Test compounds/inhibitors.

-

SPR running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.4).[16]

Methodology:

-

Ligand Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.

-

Inject the p53 peptide solution over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Competition Assay for Inhibitor Affinity:

-

Prepare a series of solutions containing a fixed concentration of MDM2 analyte (e.g., 50 nM) pre-incubated with varying concentrations of the inhibitor for 30 minutes at room temperature.[16]

-

Inject each solution over the p53-immobilized sensor surface at a constant flow rate (e.g., 20 µL/min) for a set time (e.g., 2 minutes) to monitor association.[16]

-

Follow with an injection of running buffer to monitor dissociation for a set time (e.g., 4 minutes).[16]

-

Regenerate the sensor surface between cycles with a pulse of a low pH solution (e.g., glycine-HCl).

-

-

Data Analysis:

Protocol 3: Cellular Assay for p53 Pathway Activation (Western Blot)

This assay confirms that an inhibitor functions within a cellular context to stabilize p53 and activate its downstream signaling.

Principle: Cancer cells with wild-type p53 (e.g., SJSA-1 osteosarcoma cells, which have MDM2 amplification) are treated with the inhibitor.[7] Cell lysates are then analyzed by Western blot to detect changes in the protein levels of p53 and its transcriptional targets, p21 and MDM2. An effective inhibitor will cause a time- and dose-dependent increase in all three proteins.

Materials:

-

p53 wild-type cancer cell line (e.g., SJSA-1, MCF7, HCT-116).

-

Cell culture medium and supplements.

-

Test inhibitor and DMSO (vehicle control).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and denature by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the desired primary antibody (e.g., anti-p53) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities relative to the loading control (β-actin) to determine the fold-change in p53, p21, and MDM2 protein levels upon inhibitor treatment.

References

- 1. targetedonc.com [targetedonc.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MDM2-p53 Interaction | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Product MDM2 Inhibitors: Anticancer Activity and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. massivebio.com [massivebio.com]

- 13. communities.springernature.com [communities.springernature.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. pnas.org [pnas.org]

- 17. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resources.revvity.com [resources.revvity.com]

- 23. revvity.com [revvity.com]

- 24. Development of a novel immunoassay to detect interactions with the transactivation domain of p53: application to screening of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. A Quantitative Systems Approach to Define Novel Effects of Tumour p53 Mutations on Binding Oncoprotein MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Siremadlin in Inducing Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siremadlin (HDM201) is a potent and selective second-generation small molecule inhibitor of the MDM2-p53 interaction.[1][2] By disrupting the negative regulation of the tumor suppressor protein p53 by its primary E3 ubiquitin ligase, MDM2, Siremadlin reactivates the p53 signaling pathway in cancer cells harboring wild-type TP53.[3][4] This reactivation leads to two critical anti-tumor outcomes: cell cycle arrest and apoptosis.[5][6] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to characterize the biological effects of Siremadlin. It is intended to be a comprehensive resource for researchers and drug development professionals working on p53-targeted cancer therapies.

Core Mechanism of Action: The MDM2-p53 Axis

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[7] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair, or, in cases of severe damage, trigger apoptosis to eliminate compromised cells.[8] The activity and stability of p53 are tightly regulated by the E3 ubiquitin ligase MDM2.[3] MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[6] In many cancers with wild-type TP53, the p53 pathway is functionally inactivated through the overexpression or amplification of MDM2.[6]

Siremadlin is designed to specifically bind to the p53-binding pocket of MDM2, effectively blocking the MDM2-p53 interaction.[4][5] This disruption prevents the MDM2-mediated degradation of p53, leading to the accumulation and stabilization of p53 protein within the cancer cell.[1][3] The stabilized p53 is then free to act as a transcription factor, upregulating the expression of its target genes that control cell cycle progression and apoptosis.[3][6]

Induction of Apoptosis by Siremadlin

The reactivation of p53 by Siremadlin leads to the transcriptional activation of several pro-apoptotic genes. A key player in this process is the BH3-only protein PUMA (p53-upregulated modulator of apoptosis).[9] PUMA is a potent initiator of apoptosis that functions by binding to and inhibiting anti-apoptotic Bcl-2 family members, thereby allowing for the activation of the pro-apoptotic proteins Bax and Bak. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. A hallmark of Siremadlin-induced apoptosis is the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a substrate of activated caspases.[3][10]

Quantitative Analysis of Apoptosis

The pro-apoptotic effects of Siremadlin have been quantified in various preclinical models. The half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells are common metrics used to assess its potency.

| Cell Line | TP53 Status | IC50 (nM) | Assay Type | Reference |

| Nalm-6 | Wild-Type | ≤ 146 | XTT | [11] |

| OCI-Ly3 | Wild-Type | ≤ 146 | XTT | [11] |

| HAL-01 | Wild-Type | ≤ 146 | XTT | [11] |

| Ramos | Mutant | > 10,000 | XTT | [11] |

| Raji | Mutant | > 10,000 | XTT | [11] |

| Pfeiffer | Null | > 10,000 | XTT | [11] |

Table 1: Siremadlin IC50 Values in B-Cell Lines.

| Cell Type | Treatment | % Viable Cells (mean ± SEM) | % Early Apoptotic Cells (Fold Change) | % Late Apoptotic Cells (Fold Change) | Reference |

| Primary CLL Samples (n=3) | 0.3 µM Siremadlin (48h) | 51 ± 10 | Increased | Increased | [11] |

| Primary CLL Samples (n=3) | 1 µM Siremadlin (48h) | 27 ± 6 | Significantly Increased | Significantly Increased | [11] |

Table 2: Dose-Dependent Induction of Apoptosis in Primary Chronic Lymphocytic Leukemia (CLL) Cells.

Induction of Cell Cycle Arrest by Siremadlin

In addition to apoptosis, p53 activation by Siremadlin can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. A critical mediator of this effect is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[3] p53 directly binds to the promoter of the CDKN1A gene, leading to increased p21 expression. p21 then inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression, thereby halting the cell cycle and preventing the proliferation of cancer cells. Preclinical studies have shown that lower, fractionated doses of Siremadlin tend to induce p21 expression and a delayed accumulation of apoptotic cells, whereas higher, pulsed doses promote rapid apoptosis through PUMA induction.[6][8]

Experimental Protocols

Cell Viability Assay (MTT/XTT)

This protocol is for assessing the effect of Siremadlin on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., Nalm-6 for TP53 wild-type)

-

Complete cell culture medium

-

96-well cell culture plates

-

Siremadlin (HDM201)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

-

Solubilization buffer (for MTT assay)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.[12]

-

Prepare serial dilutions of Siremadlin in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the Siremadlin dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[11]

-

Add 10 µL of MTT solution (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 1-4 hours at 37°C.[9][13]

-

For the MTT assay, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.[13]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for p53 Pathway Proteins

This protocol is for detecting the expression levels of key proteins in the p53 pathway following Siremadlin treatment.

Materials:

-

Cancer cells treated with Siremadlin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-PUMA, anti-PARP (cleaved), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after Siremadlin treatment.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. selleckchem.com [selleckchem.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. pubcompare.ai [pubcompare.ai]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. kumc.edu [kumc.edu]

- 11. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. goldbio.com [goldbio.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Preclinical Evaluation of Siremadlin (HDM201) in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical evaluation of Siremadlin (HDM201), a selective, orally bioavailable small-molecule inhibitor of the p53-MDM2 interaction, for the treatment of solid tumors.

Introduction: The Rationale for MDM2 Inhibition

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and senescence. In many cancers, the function of p53 is compromised. While direct mutation of the TP53 gene is common, a significant portion of tumors retain wild-type TP53 but have its function suppressed by other mechanisms. One of the primary negative regulators of p53 is the Murine Double Minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] Overexpression or amplification of the MDM2 gene is a common event in various cancers, leading to the effective inactivation of wild-type p53.[2][3]

Siremadlin is a second-generation MDM2 inhibitor designed to disrupt the p53-MDM2 interaction.[1][4] This disruption is intended to stabilize and activate p53, thereby restoring its tumor-suppressive functions in cancer cells with wild-type TP53.[2][3][5] This guide summarizes the key preclinical data that formed the basis for the clinical development of Siremadlin in solid tumors.

Mechanism of Action of Siremadlin

Siremadlin is a highly potent and selective inhibitor of the p53-MDM2 interaction, with a picomolar affinity for MDM2 and over 10,000-fold selectivity against the related protein MDM4 (MDMX).[5] By binding to the p53-binding pocket of MDM2, Siremadlin blocks the protein-protein interaction, preventing MDM2 from targeting p53 for ubiquitination and subsequent degradation by the proteasome.[2][3] This leads to the accumulation of p53 protein in the nucleus, where it can act as a transcription factor to regulate the expression of its target genes.

The activation of the p53 pathway by Siremadlin results in two primary dose-dependent outcomes observed in preclinical models:

-

Fractionated, low-dose administration tends to induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest.[6]

-

Pulsed, high-dose administration preferentially induces the expression of the pro-apoptotic protein PUMA, triggering rapid apoptosis.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Siremadlin | C26H24Cl2N6O4 | CID 71678098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the High Selectivity of Siremadlin for MDM2 over MDM4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siremadlin (also known as HDM201) is a potent, orally bioavailable small molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] It is a second-generation compound designed to stabilize and reactivate the tumor suppressor protein p53 in cancer cells where the p53 pathway is intact (wild-type). The p53 protein plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[3]

The activity of p53 is primarily regulated by two homologous proteins: MDM2 and MDM4 (also known as MDMX). Both proteins bind to the N-terminal transactivation domain of p53, inhibiting its function. MDM2, acting as an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[4] While MDM4 lacks intrinsic E3 ligase activity, it is a crucial inhibitor of p53's transcriptional activity.[5] Given the distinct and synergistic roles of MDM2 and MDM4 in suppressing p53, the selectivity of inhibitory compounds is a critical aspect of their therapeutic profile. Siremadlin exhibits remarkable selectivity for MDM2 over MDM4, a key feature that defines its mechanism of action and clinical potential.[1][6] This guide provides an in-depth examination of this selectivity, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data: Siremadlin's Binding Affinity

The selectivity of Siremadlin is quantitatively demonstrated by the significant difference in its binding affinity for MDM2 compared to MDM4. The dissociation constant (Ki) is a measure of binding affinity; a lower Ki value indicates a stronger binding interaction.

| Compound | Target Protein | Binding Affinity (Ki) | Selectivity (MDM4 Ki / MDM2 Ki) |

| Siremadlin | Human MDM2 | 0.21 nM[1] | >15,000-fold |

| Siremadlin | Human MDM4 | 3300 nM[1] |

Table 1: Comparative binding affinities of Siremadlin for MDM2 and MDM4.

The data clearly shows that Siremadlin binds to MDM2 with picomolar affinity, whereas its interaction with MDM4 is in the micromolar range, resulting in a selectivity ratio of over 10,000-fold.[1][6] This high degree of selectivity ensures that the primary therapeutic action of Siremadlin is mediated through the specific inhibition of the MDM2-p53 interaction.

Signaling Pathway and Mechanism of Action

Siremadlin's therapeutic effect is rooted in its ability to disrupt the negative feedback loop between p53 and MDM2.

-

Normal State: In unstressed, p53 wild-type cells, MDM2 continuously binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome. This keeps p53 levels low.[4]

-

Siremadlin Intervention: Siremadlin is designed to fit into the deep hydrophobic pocket on the surface of the MDM2 protein where p53 normally binds.[3][7] By occupying this site, Siremadlin physically blocks the MDM2-p53 interaction.

-

p53 Activation: The disruption of this interaction prevents p53 from being degraded. Consequently, p53 accumulates in the nucleus, where it can act as a transcription factor.

-

Tumor Suppression: Activated p53 induces the expression of target genes involved in tumor suppression, such as CDKN1A (which encodes for p21, a cell cycle inhibitor) and pro-apoptotic genes, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Experimental Protocols

The binding affinity and selectivity of compounds like Siremadlin are typically determined using in vitro biophysical assays. Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are two common high-throughput methods.[8][9][10]

Fluorescence Polarization (FP) Competition Assay

This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

Principle: A small, fluorescently labeled peptide derived from p53 tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger MDM2 or MDM4 protein, its tumbling slows dramatically, leading to a high polarization signal. A competitive inhibitor like Siremadlin will displace the fluorescent peptide, causing the signal to decrease.

Detailed Methodology:

-

Reagents and Preparation:

-

Buffer: A suitable assay buffer is prepared (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100).[11]

-

Proteins: Recombinant human MDM2 (N-terminal domain) and MDM4 (N-terminal domain) are purified.

-

Fluorescent Probe: A peptide corresponding to the p53 N-terminal binding domain (residues 15-29) is synthesized and labeled with a fluorophore (e.g., TAMRA or FITC).

-

Test Compound: Siremadlin is serially diluted in DMSO to create a range of concentrations.

-

-

Assay Procedure:

-

The assay is performed in a 384-well microplate.

-

To each well, add the fluorescently labeled p53 peptide at a constant concentration (e.g., 50 nM).

-

Add the MDM2 or MDM4 protein at a constant concentration (e.g., 1 µM).[9]

-

Add the serially diluted Siremadlin or DMSO as a control.

-

The plate is incubated at room temperature for a set period (e.g., 1-3 hours) to reach binding equilibrium.[11]

-

-

Data Acquisition and Analysis:

-

The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

The data is plotted as polarization signal versus the logarithm of the inhibitor concentration.

-

The resulting sigmoidal curve is used to calculate the IC50 value (the concentration of inhibitor required to displace 50% of the bound probe). The Ki is then derived from the IC50 using the Cheng-Prusoff equation.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures energy transfer between two fluorophores (a donor and an acceptor) when they are in close proximity.

Principle: MDM2 is labeled with a long-lifetime donor fluorophore (e.g., Terbium chelate), and a p53-derived peptide is labeled with an acceptor fluorophore (e.g., fluorescein). When the p53 peptide binds to MDM2, the donor and acceptor are brought close enough for FRET to occur. Excitation of the donor results in emission from the acceptor. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.

Methodology: The protocol is similar to the FP assay, involving the preparation of labeled reagents, incubation with the inhibitor, and measurement on a plate reader capable of time-resolved fluorescence detection. TR-FRET is often considered more robust for high-throughput screening as it is less susceptible to interference from compound autofluorescence.[12][13]

Structural Basis of Selectivity

The high selectivity of Siremadlin for MDM2 over MDM4 arises from subtle but critical differences in the topography and amino acid composition of their respective p53-binding pockets. While both proteins share a similar overall structure in this region, the pocket in MDM2 is known to be more "plastic" and accommodating than the corresponding pocket in MDM4.

Siremadlin is an optimized compound designed to exploit these differences. It forms specific hydrophobic and hydrogen-bonding interactions with key residues within the MDM2 pocket that cannot be replicated to the same extent within the more constrained MDM4 pocket. This results in a highly stable, low-energy complex with MDM2 (picomolar Ki) and a much less stable, transient interaction with MDM4 (micromolar Ki).

Siremadlin is a highly selective inhibitor, demonstrating a binding affinity for MDM2 that is over 10,000 times greater than for its homolog, MDM4.[1][6] This selectivity is a deliberately engineered feature, arising from the compound's optimized fit within the unique topology of the MDM2 p53-binding pocket. This precise targeting allows Siremadlin to effectively block the MDM2-p53 interaction, leading to the robust activation of the p53 tumor suppressor pathway with minimal off-target effects on MDM4. The ability to quantify this selectivity through robust biophysical assays like FP and TR-FRET is fundamental to the preclinical and clinical development of such targeted therapies. This in-depth understanding of its molecular interactions solidifies the rationale for Siremadlin's use as a potent and specific therapeutic agent in p53 wild-type cancers.[14][15]

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Inhibitors for MDM2-MDM4 E3 Ligase Potently Induce p53-Indepedent Apoptosis in Drug-Resistant Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pharmacytimes.com [pharmacytimes.com]

- 15. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Siremadlin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical trial results for Siremadlin (HDM201), a selective inhibitor of the p53-MDM2 interaction. The data presented is primarily from the first-in-human, Phase I dose-escalation and expansion study (NCT02143635) in patients with advanced wild-type TP53 solid tumors and acute leukemia.[1][2]

Core Mechanism of Action

Siremadlin is an orally bioavailable small molecule that inhibits the interaction between the MDM2 protein and the tumor suppressor protein p53.[3][4] MDM2 is a primary negative regulator of p53, targeting it for proteasomal degradation.[1][5] By blocking this interaction, Siremadlin stabilizes p53, leading to the activation of p53-mediated pathways that can induce cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[3][5]

Signaling Pathway

The following diagram illustrates the mechanism of action of Siremadlin in restoring p53 function.

Caption: Siremadlin inhibits MDM2, leading to p53 activation and tumor suppression.

Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT02143635 clinical trial.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Solid Tumors (n=115) | Hematologic Malignancies (n=93) |

| Median Age, years (range) | 60 (21-82) | 64 (29-86) |

| ECOG Performance Status 0-1, n (%) | 97 (84) | 78 (84) |

| Tumor Types, n (%) | ||

| Sarcoma | 35 (30) | - |

| Colorectal Cancer | 14 (12) | - |

| Breast Cancer | 10 (9) | - |

| Acute Myeloid Leukemia (AML) | - | 91 (98) |

| Acute Lymphoblastic Leukemia (ALL) | - | 2 (2) |

| Data derived from the first-in-human Phase I study.[1][2] |

Table 2: Dosing Regimens and Recommended Doses for Expansion (RDEs)

| Regimen | Dosing Schedule | Patient Population | Dose Range Explored | Recommended Dose for Expansion (RDE) |

| 1A | Day 1 of a 21-day cycle | Solid Tumors & Hematologic | 12.5–350 mg | 250 mg (Hematologic) |

| 1B | Days 1 and 8 of a 28-day cycle | Solid Tumors & Hematologic | 120–200 mg | 120 mg (Solid & Hematologic) |

| 2A | Days 1–14 of a 28-day cycle | Solid Tumors & Hematologic | 1–20 mg | Not Determined |

| 2C | Days 1–7 of a 28-day cycle | Solid Tumors & Hematologic | 15–45 mg | 45 mg (Hematologic) |

| Data from the dose-escalation phase of the NCT02143635 trial.[1][6] |

Table 3: Preliminary Efficacy - Overall Response Rates (ORR) at RDEs

| Patient Population | Regimen | ORR (95% CI) |

| Solid Tumors | 1B (120 mg) | 10.3% (2.2–27.4) |

| Acute Myeloid Leukemia (AML) | 1A (250 mg) | 20.0% (4.3–48.1) |

| Acute Myeloid Leukemia (AML) | 1B (120 mg) | 4.2% (0.1–21.1) |

| Acute Myeloid Leukemia (AML) | 2C (45 mg) | 22.2% (8.6–42.3) |

| CI: Confidence Interval. Efficacy data based on investigator assessment.[1][6][7] |

Table 4: Common Grade 3/4 Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Solid Tumors (n=115) | Hematologic Malignancies (n=93) |

| Any Grade 3/4 TRAE | 45% | 71% |

| Thrombocytopenia | 17% | 34% |

| Neutropenia | 12% | 31% |

| Anemia | 8% | 20% |

| Febrile Neutropenia | 2% | 15% |

| Nausea | 4% | 1% |

| Vomiting | 3% | 1% |

| Tumor Lysis Syndrome | 0% | 24% |

| Data reflects the most common Grade 3/4 TRAEs observed across all dosing regimens.[1][2][6] |

Experimental Protocols

Detailed experimental protocols were not fully disclosed in the primary publications. The following descriptions are based on the information provided and standard methodologies for clinical trials.

Patient Eligibility and TP53 Status Determination

-

Inclusion Criteria: Patients aged ≥18 years with an ECOG performance status of 0–2 and histologically confirmed advanced solid or hematologic malignancies with wild-type TP53 status were enrolled.[8] Patients with solid tumors were required to have treatment-refractory disease, while those with hematologic malignancies had relapsed/refractory or were unsuitable for standard induction therapy.[8]

-

TP53 Sequencing: Wild-type TP53 status was a key inclusion criterion. While the specific sequencing protocol was not detailed, standard practice for clinical trials involves Next-Generation Sequencing (NGS) of DNA extracted from tumor tissue or bone marrow aspirate.[9][10] This analysis typically covers all coding exons of the TP53 gene to detect single nucleotide variants and small insertions/deletions.[9]

Dose Escalation and RDE Determination

A Bayesian logistic regression model with escalation with overdose control (EWOC) was used to guide dose escalation.[11] The primary endpoint for dose escalation was the incidence of dose-limiting toxicities (DLTs) during the first cycle of treatment. The Recommended Dose for Expansion (RDE) was determined by investigators and the sponsor based on the probability of DLTs and all available safety, efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data.[2]

Pharmacokinetic (PK) Analysis

-

Sample Collection: Plasma and blood samples were collected pre-dose and at specified time points post-dose, depending on the treatment regimen.[12]

-

Analytical Method: Plasma concentrations of Siremadlin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

-

Parameter Derivation: PK parameters, including Cmax (maximum observed concentration) and AUClast (area under the concentration-time curve from time 0 to the last measurable concentration), were derived by non-compartmental analysis.[13]

Pharmacodynamic (PD) Analysis

-

Biomarker: Growth/differentiation factor-15 (GDF-15), a known p53 target gene, was used as a pharmacodynamic biomarker to confirm target engagement.[1]

-

Methodology: Changes in GDF-15 levels in the blood from baseline were measured.[12] This is typically performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A general ELISA protocol involves coating a microplate with a capture antibody, adding patient samples, followed by a biotinylated detection antibody, and a streptavidin-HRP conjugate for colorimetric detection.[14]

Clinical Response Assessment

-

Solid Tumors: Tumor response was assessed according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][2] This involves measuring the longest diameter of target lesions and assessing non-target lesions and new lesions.

-

Acute Myeloid Leukemia (AML): Response in AML patients was evaluated based on the International Working Group (IWG) for AML criteria.[6][15] These criteria include assessment of bone marrow blasts, peripheral blood counts (neutrophils and platelets), and evidence of extramedullary disease.[3][6]

Visualizations

Clinical Trial Workflow

The diagram below outlines the workflow of the first-in-human Phase I study of Siremadlin.

References

- 1. project.eortc.org [project.eortc.org]

- 2. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Table 24, Hematologic Response According to International Working Group AML Response Criteria - Azacitidine (Onureg) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]

- 5. Design Considerations for Dose-Expansion Cohorts in Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revised recommendations of the International Working Group for Diagnosis, Standardization of Response Criteria, Treatment Outcomes, and Reporting Standards for Therapeutic Trials in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biostats.bepress.com [biostats.bepress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. TP53 Clinical Trial Assay - Almac [almacgroup.com]

- 10. massivebio.com [massivebio.com]

- 11. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 13. researchgate.net [researchgate.net]

- 14. raybiotech.com [raybiotech.com]

- 15. Revised recommendations of the International Working Group for Diagnosis, Standardization of Response Criteria, Treatment Outcomes, and Reporting Standards for Therapeutic Trials in Acute Myeloid Leukemia. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Siremadlin In Vitro Cell Viability Assays (MTS/XTT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siremadlin (also known as HDM201) is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, Siremadlin stabilizes the p53 tumor suppressor protein, leading to the activation of the p53 signaling pathway. This activation can result in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][3] Assessing the in vitro efficacy of Siremadlin is crucial for understanding its therapeutic potential. This document provides detailed protocols for determining cell viability upon Siremadlin treatment using two common colorimetric assays: the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay and the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

Mechanism of Action: The p53-MDM2 Signaling Pathway

Siremadlin functions by inhibiting the E3 ubiquitin ligase activity of MDM2, which is the primary negative regulator of the p53 tumor suppressor.[1][2][3] In normal, unstressed cells, MDM2 binds to p53, targeting it for proteasomal degradation and thereby keeping its levels low.[4] In cancer cells with wild-type TP53 where MDM2 is often overexpressed, Siremadlin binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This blockage leads to the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce apoptosis or cell cycle arrest.[1][3]

Figure 1. Siremadlin's mechanism of action on the p53-MDM2 pathway.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of Siremadlin in various B-cell lines after 72 hours of treatment, as determined by an XTT assay.[5] The data highlights the selectivity of Siremadlin for TP53 wild-type cells.

| Cell Line | TP53 Status | Mean IC50 (nM) ± SD |

| Nalm-6 | Wild-Type (+/+) | 146 ± 2.5 |

| OCI-Ly3 | Wild-Type | 110 ± 1.5 |

| HAL-01 | Wild-Type | 125 ± 3.1 |

| Nalm-6 | Heterozygous (+/-) | 165 ± 4.2 |

| Nalm-6 | Homozygous (-/-) | >10,000 |

| Ramos | Mutant | >10,000 |

| Raji | Mutant | >10,000 |

| Pfeiffer | Null | >10,000 |

Data sourced from a study by Aptullahoglu et al. (2025).[5]

In a study on primary Chronic Lymphocytic Leukemia (CLL) cells with wild-type TP53, Siremadlin treatment for 48 hours led to a significant decrease in cell viability. The normalized percentage of viable cells decreased to 51 ± 10% at a concentration of 0.3 µM and to 27 ± 6% at 1 µM.[1]

Experimental Protocols

The following are detailed protocols for performing MTS and XTT cell viability assays to evaluate the effect of Siremadlin.

MTS Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Siremadlin (HDM201)

-

Cell line(s) of interest

-

Complete cell culture medium

-

96-well clear, flat-bottom microplates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multi-well spectrophotometer (ELISA reader)

-

Sterile serological pipettes and pipette tips

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Ensure cell viability is >95% by Trypan Blue exclusion.

-

Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells, and 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours to allow cells to adhere (for adherent cells) and stabilize.

-

-

Siremadlin Treatment:

-

Prepare a stock solution of Siremadlin in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of Siremadlin in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells (for adherent cells) or add the drug solution directly (for suspension cells).

-

Add 100 µL of the diluted Siremadlin solutions to the respective wells. For the vehicle control wells, add medium with the same final concentration of the solvent.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Following the incubation period, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized for different cell lines.

-

Gently shake the plate for a few seconds to ensure uniform distribution of the colored formazan product.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the log of Siremadlin concentration to determine the IC50 value.

-

XTT Cell Viability Assay Protocol

This protocol is based on the methodology used in a study evaluating Siremadlin in B-cell lines and primary CLL cells.[5]

Materials:

-

Siremadlin (HDM201)

-

Cell line(s) of interest or primary cells

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

XTT labeling reagent and electron-coupling reagent (e.g., from a commercial kit)

-

Multi-well spectrophotometer (ELISA reader)

-

Sterile serological pipettes and pipette tips

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

For cell lines, plate cells at a density of 0.2 x 10^6 cells/mL in 100 µL of culture medium per well in a 96-well plate and incubate for 24 hours prior to treatment.[5]

-

For primary cells, use 5 x 10^6 cells/mL in 100 µL of medium per well and proceed directly to treatment.[5]

-

Include wells with medium only for background measurement.

-

-

Siremadlin Treatment:

-

Prepare serial dilutions of Siremadlin in complete culture medium to achieve final concentrations ranging from 0 to 10 µM for cell lines or 0 to 3000 nM for primary cells.[5]

-

Add the diluted Siremadlin solutions to the appropriate wells.

-

Incubate the plates at 37°C for the desired duration (e.g., 48 or 72 hours).[5]

-

-

XTT Assay:

-

Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4-6 hours at 37°C in a humidified incubator.

-

-

Data Acquisition:

-

Measure the absorbance of the samples spectrophotometrically at a wavelength between 450 and 500 nm. A reference wavelength of 650 nm can be used to subtract non-specific background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the background control wells from all other readings.

-

Calculate the percentage of cell viability as described in the MTS protocol.

-

Determine the IC50 values by plotting the percentage of cell viability against the log of the Siremadlin concentration.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the in vitro cell viability of Siremadlin using either the MTS or XTT assay.

Figure 2. General workflow for MTS/XTT cell viability assays with Siremadlin.

References

- 1. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. researchgate.net [researchgate.net]

- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia [mdpi.com]

Application Notes and Protocols for Western Blot Analysis of p53 and p21 Induction by Siremadlin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siremadlin (also known as HDM201) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells with wild-type TP53, the MDM2 protein acts as a key negative regulator of the p53 tumor suppressor by targeting it for proteasomal degradation. Siremadlin binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[2][3] This inhibition leads to the stabilization and accumulation of p53 protein, which in turn activates downstream signaling pathways, resulting in cell cycle arrest, apoptosis, and senescence.

A critical downstream target of p53 is the cyclin-dependent kinase inhibitor 1 (CDKN1A), which encodes the p21WAF1/CIP1 protein. The induction of p21 is a well-established biomarker for p53 activation and is often used to assess the pharmacodynamic effects of MDM2 inhibitors like Siremadlin.[4] Preclinical studies have demonstrated that Siremadlin treatment leads to a robust induction of both p53 and p21 in TP53 wild-type cancer cells.[4] The dosing regimen of Siremadlin can influence the cellular outcome, with continuous low-dose exposure often leading to p21 induction and cell cycle arrest, while high-dose pulses can trigger apoptosis.[5][6]

These application notes provide a detailed protocol for performing a Western blot analysis to detect the induction of p53 and p21 in cancer cell lines following treatment with Siremadlin.

Signaling Pathway of Siremadlin-Mediated p53 and p21 Induction

Caption: Siremadlin inhibits MDM2, leading to p53 stabilization and p21 induction.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Utilize a human cancer cell line with wild-type TP53 status (e.g., SJSA-1 osteosarcoma, HCT116 colon cancer). A TP53-mutant cell line (e.g., HT-29 colon cancer) can be used as a negative control.

-

Cell Seeding: Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Siremadlin Preparation: Prepare a stock solution of Siremadlin in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 10, 100, 1000 nM).

-

Treatment: Once the cells have reached the desired confluency, replace the medium with the medium containing the different concentrations of Siremadlin. A time-course experiment is also recommended (e.g., 6, 12, 24 hours).

Protein Extraction (Lysis)

-

Cell Harvest: After the treatment period, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

Protein Quantification

-

Assay Selection: Determine the protein concentration of each sample using a standard protein assay method such as the Bicinchoninic Acid (BCA) assay or the Bradford assay.

-

Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin).

-

Measurement: Measure the absorbance of the standards and samples according to the manufacturer's instructions.

-

Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.

Western Blot Protocol

-

Sample Preparation: Based on the protein concentration, dilute the samples with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x. A typical loading amount is 20-40 µg of total protein per lane.

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor the migration of proteins. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Western Blot Workflow Diagram

Caption: Key steps of the Western blot protocol for p53 and p21 detection.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of Siremadlin on p53 and p21 protein levels in a TP53 wild-type cancer cell line. Data is presented as the fold change in protein expression relative to the vehicle control (0 nM Siremadlin), normalized to a loading control (β-actin).

| Siremadlin Concentration (nM) | Treatment Time (hours) | p53 Fold Induction (Normalized to β-actin) | p21 Fold Induction (Normalized to β-actin) |

| 0 (Vehicle) | 24 | 1.0 | 1.0 |

| 10 | 24 | 2.5 | 3.1 |

| 100 | 24 | 5.8 | 8.2 |

| 1000 | 24 | 6.1 | 8.5 |

| 100 | 6 | 2.1 | 2.9 |

| 100 | 12 | 4.5 | 6.7 |

| 100 | 24 | 5.8 | 8.2 |

Conclusion

This protocol provides a robust framework for assessing the induction of p53 and its downstream target p21 in response to Siremadlin treatment. The successful detection of increased p53 and p21 protein levels by Western blot serves as a reliable confirmation of Siremadlin's on-target activity in TP53 wild-type cancer cells. This method is crucial for preclinical research and drug development efforts focused on MDM2-p53 pathway inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Establishing a Siremadlin-Resistant Cancer Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siremadlin (HDM201) is a potent and specific small-molecule inhibitor of the p53-MDM2 interaction, which is currently under investigation as a promising anti-cancer therapeutic.[1][2] By disrupting the binding of MDM2 to p53, Siremadlin stabilizes and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[4] The establishment of Siremadlin-resistant cancer cell lines in vitro is a critical tool for understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome treatment failure.

These application notes provide a comprehensive guide to generating and characterizing Siremadlin-resistant cancer cell lines using a gradual dose-escalation method. The primary mechanism of acquired resistance to MDM2 inhibitors, including Siremadlin, is the selection of cells harboring mutations in the TP53 gene.[5][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the p53-MDM2 signaling pathway targeted by Siremadlin and the general workflow for establishing a resistant cell line.

Figure 1: Siremadlin's Mechanism of Action.

Figure 2: Experimental Workflow for Generating Resistant Cells.

Data Presentation: Siremadlin Sensitivity in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Siremadlin (HDM201) in various cancer cell lines, highlighting the difference in sensitivity between TP53 wild-type and mutant cells. This data is crucial for selecting an appropriate parental cell line and for contextualizing the level of resistance achieved.

Table 1: Siremadlin (HDM201) IC50 Values in B-cell Leukemia Cell Lines [7][8][9]

| Cell Line | TP53 Status | Mean IC50 (nM) |

| Nalm-6 | Wild-type (+/+) | 146 ± 20 |

| Nalm-6 | Heterozygous KO (+/-) | 123 ± 22 |

| Nalm-6 | Homozygous KO (-/-) | > 3000 |